molecular formula C22H26N6O3S B6644941 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

货号 B6644941
分子量: 454.5 g/mol
InChI 键: WPEISUYNRBPTLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide, also known as AZD 6140, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of P2Y12 receptor antagonists, which are primarily used as antiplatelet agents in the treatment of thrombotic disorders.

作用机制

The P2Y12 receptor is a G protein-coupled receptor that is primarily expressed on the surface of platelets. Upon activation by ADP, the receptor triggers a cascade of signaling events that ultimately lead to platelet aggregation and thrombus formation. N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 works by binding to the P2Y12 receptor and preventing its activation by ADP. This effectively inhibits platelet aggregation and reduces the risk of thrombotic events.
Biochemical and Physiological Effects:
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 has been shown to have potent antiplatelet effects both in vitro and in vivo. In animal models, the compound has been shown to effectively prevent thrombus formation and reduce the risk of arterial thrombosis. In clinical trials, N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 has been shown to be effective in reducing the risk of major adverse cardiac events in patients with acute coronary syndrome.

实验室实验的优点和局限性

One of the main advantages of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 is its high selectivity for the P2Y12 receptor, which minimizes off-target effects and reduces the risk of adverse events. However, the compound is also associated with some limitations, such as its relatively short half-life and the potential for drug-drug interactions. Additionally, the synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 is relatively complex and requires specialized equipment and expertise.

未来方向

There are several potential future directions for research on N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetic properties of the compound. Another area of interest is the exploration of new therapeutic applications for N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140, such as in the prevention of venous thromboembolism or in the treatment of other cardiovascular diseases. Finally, further research is needed to better understand the mechanisms of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 and to identify potential biomarkers for patient selection and monitoring.

合成方法

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 involves several steps, starting with the condensation of 4-(azepan-1-ylsulfonyl)aniline with 2-bromo-5-(4-methylphenyl)tetrazole. This intermediate is then converted to the final product by reacting with ethyl acetate and sodium hydroxide. The overall yield of the synthesis is reported to be around 30%.

科学研究应用

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 has been extensively studied for its potential therapeutic applications in the treatment of thrombotic disorders, such as acute coronary syndrome and ischemic stroke. The compound works by selectively inhibiting the P2Y12 receptor, which is involved in platelet aggregation and activation. By blocking this receptor, N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 can effectively prevent the formation of blood clots and reduce the risk of thrombotic events.

属性

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-17-6-8-18(9-7-17)22-24-26-28(25-22)16-21(29)23-19-10-12-20(13-11-19)32(30,31)27-14-4-2-3-5-15-27/h6-13H,2-5,14-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEISUYNRBPTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。